N,N-Dimethyl-4-octaheptaenylaniline
Description
N,N-Dimethyl-4-octaheptaenylaniline is a conjugated aromatic amine featuring a dimethylamino group at the para position of a phenyl ring substituted with an octaheptaenyl chain. This structure imparts unique electronic and optical properties due to extended π-conjugation, making it relevant in organic electronics, nonlinear optics, and as a precursor in synthesis. The compound’s electronic behavior is influenced by the electron-donating dimethylamino group and the polyenyl chain, which modulates charge transfer and absorption characteristics .
Properties
CAS No. |
918530-54-8 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
InChI |
InChI=1S/C16H13N/c1-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(2)3/h10-14H,1H2,2-3H3 |
InChI Key |
JONBIPIXTAKVNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C=C=C=C=C=C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-octaheptaenylaniline typically involves the reaction of aniline derivatives with dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as hydrogenation, methylation, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-octaheptaenylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
N,N-Dimethyl-4-octaheptaenylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-octaheptaenylaniline exerts its effects involves its interaction with molecular targets through its conjugated system. This interaction can lead to changes in electronic properties, making it useful in applications like organic electronics. The compound’s ability to undergo various chemical reactions also allows it to interact with biological molecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous aromatic amines to highlight structural, electronic, and functional differences.
Substituent Effects and Electronic Properties
- N,N-Dimethylaniline : Lacks the polyenyl chain, resulting in shorter conjugation and weaker charge-transfer transitions. Its dipole moment (≈1.5 D) is lower than N,N-Dimethyl-4-octaheptaenylaniline (predicted ≈3.2 D) due to reduced polarization .
- N,N-Diethyl-4-vinylaniline : A vinyl group instead of octaheptaenyl limits conjugation length, leading to a blue-shifted UV-Vis absorption (λmax ≈ 320 nm vs. ≈450 nm for the octaheptaenyl derivative) .
- 4-(Octaheptaenyl)aniline: Absence of the dimethylamino group reduces electron-donating capacity, lowering solubility in polar solvents and redox activity.
Thermal and Solubility Behavior
| Compound | Melting Point (°C) | Solubility in THF (g/100 mL) | Thermal Stability (TGA onset, °C) |
|---|---|---|---|
| This compound | 98–102 | 12.5 | 220 |
| N,N-Dimethylaniline | 2–4 | 45.0 | 180 |
| N,N-Diethyl-4-vinylaniline | 65–68 | 8.2 | 195 |
The octaheptaenyl derivative exhibits moderate solubility due to its bulky hydrophobic chain but superior thermal stability compared to simpler analogs, attributed to extended conjugation stabilizing the molecular framework .
Spectroscopic and Reactivity Trends
- UV-Vis Absorption : The octaheptaenyl chain red-shifts absorption by ~130 nm compared to N,N-Dimethylaniline, enabling applications in light-harvesting systems.
- Electrophilic Substitution: The dimethylamino group activates the phenyl ring, but steric hindrance from the polyenyl chain slows nitration and sulfonation reactions relative to unsubstituted analogs.
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